molecular formula C14H11FN2O B13677674 6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13677674
M. Wt: 242.25 g/mol
InChI Key: KCAHRVOXVZXNDE-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in its structure enhances its chemical properties, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    3-Hydroxymethylimidazo[1,2-a]pyridine: Studied for its fluorescent properties.

    N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-yl)pyridine-2-amine: Inhibits specific molecular pathways.

Uniqueness

6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom and methoxyphenyl group, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various scientific research applications, distinguishing it from other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

6-fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-4-2-3-10(7-12)13-9-17-8-11(15)5-6-14(17)16-13/h2-9H,1H3

InChI Key

KCAHRVOXVZXNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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